molecular formula C17H21FN2O4 B11498237 2-Ethoxyethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Ethoxyethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11498237
M. Wt: 336.36 g/mol
InChI Key: UGKZUXJAQBPWPL-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 2-Ethoxyethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the pyrimidine ring. Subsequent reactions involve the introduction of the ethoxyethyl and fluorophenyl groups under specific conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethoxyethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 2-Ethoxyethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other pyrimidine derivatives such as:

  • 2-Ethoxyethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Ethoxyethyl 4-(2-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and advantages in various applications.

Properties

Molecular Formula

C17H21FN2O4

Molecular Weight

336.36 g/mol

IUPAC Name

2-ethoxyethyl 6-(2-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H21FN2O4/c1-4-23-9-10-24-16(21)14-11(2)20(3)17(22)19-15(14)12-7-5-6-8-13(12)18/h5-8,15H,4,9-10H2,1-3H3,(H,19,22)

InChI Key

UGKZUXJAQBPWPL-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)C)C

Origin of Product

United States

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